Corrosion Inhibition Efficiency on Brass: Decylamine vs. Octylamine vs. Hexylamine
In a direct head‑to‑head evaluation of three aliphatic amines as corrosion inhibitors for 70/30 brass in 0.1 M HClO₄, decylamine (DCA, C10) demonstrated superior inhibitor efficiency (%P) compared to octylamine (OCA, C8) and hexylamine (HCA, C6) across four independent measurement methods. The inhibition efficiency ranking DCA > OCA > HCA was consistently observed via weight loss, Tafel extrapolation, linear polarization, and electrochemical impedance spectroscopy [1]. The displacement of interfacial water molecules—a mechanistic proxy for inhibitor adsorption strength—followed the same trend: decylamine displaced 4 molecules, octylamine displaced 3, and hexylamine displaced 2 [1].
| Evidence Dimension | Corrosion inhibitor efficiency ranking and interfacial water displacement |
|---|---|
| Target Compound Data | Decylamine (C10): highest %P; displaces 4 H₂O molecules |
| Comparator Or Baseline | Octylamine (C8): intermediate %P; displaces 3 H₂O molecules; Hexylamine (C6): lowest %P; displaces 2 H₂O molecules |
| Quantified Difference | Efficiency order: DCA > OCA > HCA; water displacement: 4 vs. 3 vs. 2 molecules |
| Conditions | 70/30 brass in 0.1 M HClO₄; weight loss, Tafel extrapolation, linear polarization, and impedance methods |
Why This Matters
For corrosion inhibitor formulation, selecting decylamine over shorter‑chain analogs yields quantifiably higher protection efficiency and stronger interfacial adsorption, reducing the required inhibitor concentration or extending protection duration.
- [1] Corrosion inhibition of brass by aliphatic amines. Sudan Journal of Basic Sciences 2005, 3, 119‑132. INIS RN 37121098. View Source
